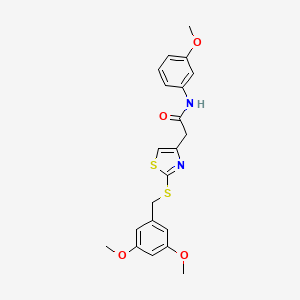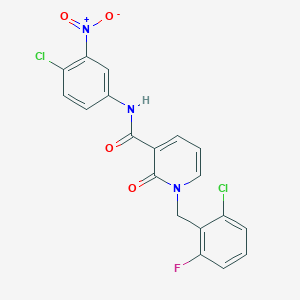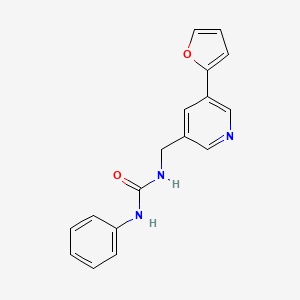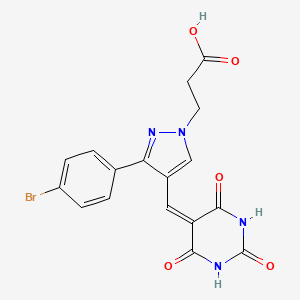
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide, also known as DMAT, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazole derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of various protein kinases, including CK2, PIM1, and DYRK1A. Inhibition of these kinases has been linked to the anti-cancer and anti-inflammatory properties of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide.
Biochemical and Physiological Effects:
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. In addition, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the replication of the hepatitis C virus by targeting host cell factors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide in lab experiments. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been found to have low solubility in water, which can make it difficult to use in certain assays. In addition, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to have off-target effects on some protein kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide. One area of research is to further investigate its anti-cancer properties and potential as a cancer therapy. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is to investigate the potential of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide as an anti-viral therapy. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the replication of the hepatitis C virus, and further research is needed to determine its potential as a treatment for other viral infections. Finally, future research could focus on optimizing the synthesis and formulation of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide to improve its solubility and bioavailability. Overall, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential.
In conclusion, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide or 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic applications. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It inhibits the activity of various protein kinases, which are enzymes that play a crucial role in cell signaling pathways. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells and reducing inflammation in animal models of arthritis. Although there are some limitations to using 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide in lab experiments, it has several advantages, including being a synthetic compound that can be easily synthesized in large quantities with high purity. There are several future directions for the study of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide, including investigating its potential as a cancer therapy and anti-viral therapy, and optimizing its synthesis and formulation.
Synthesemethoden
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with thiosemicarbazide, followed by cyclization with 2-bromoacetic acid and 3-methoxyaniline. The final product is obtained by purification using column chromatography. The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been optimized to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-17-6-4-5-15(9-17)22-20(24)10-16-13-29-21(23-16)28-12-14-7-18(26-2)11-19(8-14)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPALSAQHLKOMMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)
![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)